molecular formula C17H20O2 B2432267 2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one CAS No. 119065-07-5

2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one

Cat. No.: B2432267
CAS No.: 119065-07-5
M. Wt: 256.345
InChI Key: IVDVAMTYPIOUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one” is a chemical compound with the molecular formula C10H16O . It is also known as 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a bicyclic system, which means it contains two fused rings. The molecule contains ten carbon atoms ©, sixteen hydrogen atoms (H), and one oxygen atom (O) .

Scientific Research Applications

Enzyme Mimicry and Catalysis

  • 2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one has been studied for its application in enzyme mimicry, specifically as a class II aldolase mimic. Research indicates its potential in catalyzing carbon-carbon bond formation, demonstrating enantioselective recognition and enhanced reaction rates (Hedin-Dahlström et al., 2006).

Structural and Stereochemical Studies

  • Studies on derivatives of this compound have provided insights into atropisomerism, helping understand stereochemical properties and molecular structures (Goldfuss & Rominger, 2000).
  • Investigations into the NMR spectra and molecular structure of related compounds have also been carried out, contributing to the understanding of molecular dynamics and configurations (Portoghese & Turcotte, 1971).

Synthesis and Crystallography

  • Research in synthesizing stereoisomers and analyzing their structures via X-Ray diffraction has been conducted, offering valuable data for understanding molecular interactions and conformation (Filatov et al., 2013).
  • The compound's rigid nature and its variations have been explored through the synthesis of isomeric dioxolane derivatives (Clegg et al., 1995).

Applications in Organic Synthesis

  • Its derivatives have been used in the synthesis of carbocyclic analogs of prostaglandin endoperoxides, indicating its utility in complex organic synthesis processes (Pashkovskii et al., 2001).
  • The compound's derivatives have shown potential in the development of natural acaricides, demonstrating its applicability in pest control (Jeon, Kim, & Lee, 2014).

Catalytic Applications

  • It has been used as a ligand in the catalytic enantioselective addition of diethylzinc to benzaldehydes, highlighting its role in asymmetric synthesis (Nevalainen & Nevalainen, 2001).

Properties

IUPAC Name

3-benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-16(2)12-9-10-17(16,3)15(19)13(12)14(18)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDVAMTYPIOUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.